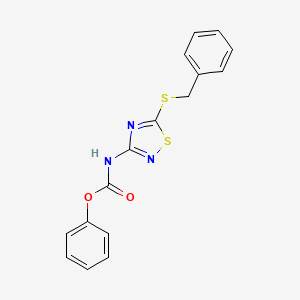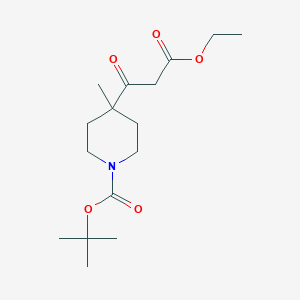
(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate typically involves the reaction of 5-benzylthio-1,2,4-thiadiazole with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative .
Scientific Research Applications
Chemistry
In chemistry, (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in HeLa cell lines. It induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase, making it a promising candidate for further drug development .
Industry
In the industrial sector, thiadiazole derivatives, including this compound, are explored for their potential use in materials science. They can be incorporated into polymers to enhance properties such as thermal stability and resistance to oxidation .
Mechanism of Action
The mechanism of action of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate involves its interaction with specific molecular targets. In cancer cells, it binds to the active site of VEGFR-2, a receptor involved in angiogenesis. This binding inhibits the receptor’s activity, leading to reduced blood supply to the tumor and subsequent cell death. Additionally, the compound’s ability to induce apoptosis is mediated through the activation of caspases, which are enzymes that play a crucial role in programmed cell death .
Comparison with Similar Compounds
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound is structurally similar and has shown similar anticancer properties.
Benzothiazole derivatives: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring and have been studied for their antimicrobial and anticancer activities.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound is used in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells.
Uniqueness
What sets (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate apart from similar compounds is its specific interaction with VEGFR-2 and its potent anticancer activity. Its unique structure allows for selective binding to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H13N3O2S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
phenyl N-(5-benzylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate |
InChI |
InChI=1S/C16H13N3O2S2/c20-15(21-13-9-5-2-6-10-13)17-14-18-16(23-19-14)22-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
InChI Key |
RSOJKILPGDYKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NS2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol](/img/structure/B13904772.png)
![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)

![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)





![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)

![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)
![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)
